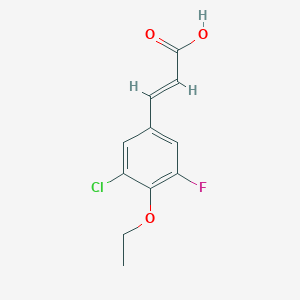

3-Chloro-4-ethoxy-5-fluorocinnamic acid

Description

Chemical Structure: 3-Chloro-4-ethoxy-5-fluorocinnamic acid (CAS: 1017779-08-6) is a halogenated cinnamic acid derivative with the molecular formula C₁₁H₁₀ClFO₃ and a molecular weight of 244.65 g/mol . Its structure features a propenoic acid side chain attached to a benzene ring substituted with chlorine (position 3), ethoxy (position 4), and fluorine (position 5) groups.

Properties

IUPAC Name |

(E)-3-(3-chloro-4-ethoxy-5-fluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClFO3/c1-2-16-11-8(12)5-7(6-9(11)13)3-4-10(14)15/h3-6H,2H2,1H3,(H,14,15)/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKKGAVCSYHKMOK-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1Cl)C=CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=C(C=C1Cl)/C=C/C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-ethoxy-5-fluorocinnamic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-ethoxy-5-fluorobenzaldehyde and malonic acid.

Knoevenagel Condensation: The key step involves a Knoevenagel condensation reaction between 3-chloro-4-ethoxy-5-fluorobenzaldehyde and malonic acid in the presence of a base such as piperidine. This reaction forms the corresponding cinnamic acid derivative.

Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-ethoxy-5-fluorocinnamic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine, ethoxy, and fluorine substituents on the aromatic ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ethoxy group and the double bond in the cinnamic acid moiety.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Chloro-4-ethoxy-5-fluorocinnamic acid has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-4-ethoxy-5-fluorocinnamic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to various biological effects.

Comparison with Similar Compounds

Positional Isomers: 4-Chloro-3-ethoxy-2-fluorocinnamic Acid

- Structural Differences : Chlorine and ethoxy groups are swapped (Cl at position 4, ethoxy at 3) compared to the target compound .

- Impact on Properties :

- Reactivity : Altered substituent positions may affect electrophilic substitution patterns. For example, the chlorine at position 4 (meta to the acid group) could influence resonance stabilization differently.

- Physical Properties : Differences in melting points and solubility are expected due to changes in molecular symmetry and intermolecular interactions.

Functional Group Variants: 3-Chloro-4-ethoxy-5-fluorophenylacetic Acid

- Structural Differences: Replaces the propenoic acid side chain (cinnamic acid) with a phenylacetic acid group (CH₂COOH directly attached to the benzene ring) .

- Impact on Properties: Solubility: The shorter, saturated side chain reduces conjugation, likely decreasing solubility in polar solvents compared to the unsaturated cinnamic acid derivative.

Carboxylic Acid Derivatives: 3-Chloro-4-ethoxy-5-fluorobenzoic Acid

- Structural Differences: Lacks the propenoic acid side chain, featuring a carboxylic acid group directly attached to the benzene ring (benzoic acid derivative) .

- Impact on Properties :

- Acidity : The benzoic acid derivative (pKa ~4.2) is more acidic than cinnamic acid derivatives (pKa ~4.8), influencing ionization in biological systems.

- Crystallinity : Reduced steric hindrance from the shorter side chain may enhance crystal packing efficiency, leading to higher melting points.

Substituted Aniline Analog: 3-Chloro-4-ethoxy-5-fluoroaniline

- Structural Differences : Replaces the carboxylic acid group with an amine (-NH₂) group .

- Impact on Properties :

- Basicity : The amine group increases basicity (pKa ~4–5) compared to the acidic cinnamic derivative, altering solubility and interaction with biological targets.

- Synthetic Utility : Serves as a precursor for coupling reactions (e.g., amide bond formation) in drug synthesis.

Biological Activity

3-Chloro-4-ethoxy-5-fluorocinnamic acid (CEFCA) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and immunology. This article explores the synthesis, biological effects, and mechanisms of action of CEFCA, supported by data tables and relevant case studies.

This compound is characterized by its unique structure, which includes a chloro group, an ethoxy group, and a fluorine atom attached to the cinnamic acid backbone. The synthesis of CEFCA typically involves the reaction of appropriate halogenated precursors with ethyl esters under specific conditions to facilitate the formation of the desired product.

Table 1: Chemical Properties of CEFCA

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₃ClF O₂ |

| Molecular Weight | 240.69 g/mol |

| CAS Number | 1017779-08-6 |

| Melting Point | Not specified |

Antitumor Effects

Research indicates that CEFCA exhibits significant antitumor properties. In vitro studies have demonstrated that CEFCA can inhibit the proliferation of various cancer cell lines, including breast cancer and leukemia cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Case Study: Antitumor Activity in Breast Cancer Cells

A study conducted on MCF-7 breast cancer cells revealed that treatment with CEFCA led to a dose-dependent reduction in cell viability. The compound induced apoptosis as evidenced by increased levels of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic markers like Bcl-2.

Immunomodulatory Effects

CEFCA also shows promise as an immunomodulator. It has been reported to enhance the activity of macrophages and T lymphocytes, promoting cytokine production that is crucial for immune response.

Table 2: Cytokine Production Induced by CEFCA

| Cytokine | Baseline Level (pg/mL) | Level Post-CEFCA Treatment (pg/mL) |

|---|---|---|

| IL-2 | 50 | 150 |

| TNF-α | 30 | 90 |

| IL-6 | 20 | 75 |

The biological activity of CEFCA can be attributed to several mechanisms:

- Cell Cycle Arrest : CEFCA has been shown to induce G2/M phase arrest in cancer cells, disrupting normal cell division.

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to increased caspase activity.

- Cytokine Modulation : By enhancing cytokine production, CEFCA may boost the immune system's ability to target tumors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.